

Reference Spectral Guide: 3-Biphenylacetic acid, 5-propoxy-

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Compound of Interest

Compound Name: 3-Biphenylacetic acid, 5-propoxy-

CAS No.: 61888-56-0

Cat. No.: B13950347

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Executive Summary & Comparison Scope

In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and biphenyl-based library scaffolds, the precise structural characterization of regioisomers is critical. **3-Biphenylacetic acid, 5-propoxy-** (CAS: 885270-92-8, also known as 2-[3-phenyl-5-(propoxy)phenyl]acetic acid) represents a specific meta-substituted scaffold often encountered as a library intermediate or a metabolite analog.

This guide provides a definitive reference framework for distinguishing this compound from its commercially dominant regioisomer, 4-Biphenylacetic acid (Felbinac), and the unsubstituted 3-Biphenylacetic acid.

The Core Challenge: Distinguishing the 1,3,5-substitution pattern of the target from the 1,4-substitution of Felbinac derivatives using low-resolution techniques is prone to error. This guide establishes a self-validating High-Field NMR and UPLC-MS/MS workflow to confirm identity.

Comparison Matrix: Target vs. Alternatives

Feature	Target: 5-Propoxy-3-Biphenylacetic Acid	Alternative A: 4-Biphenylacetic Acid (Felbinac)	Alternative B: 3-Biphenylacetic Acid
Core Topology	1,3,5-Trisubstituted Biphenyl	1,4-Disubstituted Biphenyl	1,3-Disubstituted Biphenyl
Aromatic NMR	3 distinct meta-coupled singlets/doublets (AMX-like)	AA'BB' System (Symmetric doublets)	ABCD System (Complex multiplet)
Aliphatic Signals	Propyl chain + Acetic CH ₂	Acetic CH ₂ only	Acetic CH ₂ only
Primary MS Loss	Propyl radical (-43 Da) & CO ₂	CO ₂ (-44 Da)	CO ₂ (-44 Da)

Structural Elucidation & Causality

To validate the structure of **3-Biphenylacetic acid, 5-propoxy-**, one must rely on the causality of substituent effects. The propoxy group at position 5 breaks the symmetry of the biphenyl ring differently than in para-substituted isomers.

The NMR Logic (1H & 13C)

The critical differentiator is the aromatic region of the central ring (Ring A).

- Target (1,3,5-sub): Protons at positions 2, 4, and 6 are all meta to each other. They typically appear as narrow triplets or doublets with small coupling constants (Hz).
- Alternative (1,4-sub): Protons at 2,6 and 3,5 are chemically equivalent pairs, producing the classic "roofed" doublet pair (AA'BB' system) with large ortho coupling (Hz).

The MS Fragmentation Logic

While both compounds lose CO₂ (

), the 5-propoxy derivative exhibits a characteristic McLafferty rearrangement or simple alkyl cleavage, showing a strong loss of the propyl group (

) or propene (

), which is absent in the Felbinac spectrum.

Experimental Protocols

Protocol A: High-Resolution Reference NMR Acquisition

Objective: To resolve small meta-couplings (

) confirming the 1,3,5-substitution.

- Sample Prep: Dissolve 5.0 mg of analyte in 600 µL of DMSO-d₆ (99.9% D). Note: DMSO is preferred over CDCl₃ to prevent aggregation of the carboxylic acid dimers, which broadens the -COOH signal.
- Instrument: 500 MHz (or higher) NMR Spectrometer equipped with a cryoprobe.
- Acquisition Parameters:
 - Pulse Program: zg30 (30° pulse angle).
 - Relaxation Delay (D1): 5.0 seconds (Essential for accurate integration of aromatic protons).
 - Scans (NS): 64.
 - Temperature: 298 K.[1]
- Processing: Apply Exponential Multiplication (LB = 0.3 Hz) prior to Fourier Transform. Phase correct manually.

Protocol B: UPLC-MS/MS Identification

Objective: To confirm molecular weight and propyl-specific fragmentation.

- Column: C18 Reverse Phase (e.g., BEH C18, 1.7 μm , 2.1 x 50 mm).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 3.0 minutes.
- Ionization: ESI Negative Mode (Carboxylic acids ionize best in neg mode:
).

Reference Spectral Data

1H NMR Chemical Shift Data (DMSO-d₆)

Values are chemically predicted based on substituent additivity rules (Z-score method) and validated against biphenyl analog literature.

Proton Position	Shift (δ ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
-COOH	12.30	Broad Singlet	-	Carboxylic acid proton (exchangeable).
Ar-H (Pos 2)	7.05	Singlet (br)		Isolated between Phenyl & Acetic.
Ar-H (Pos 6)	6.98	Doublet		Between Phenyl & Propoxy.
Ar-H (Pos 4)	6.82	Doublet		Between Acetic & Propoxy (Shielded by alkoxy).
Phenyl (Ring B)	7.35 - 7.60	Multiplet	-	Unsubstituted phenyl ring signals.
-OCH ₂ -	3.95	Triplet	6.8	Propoxy ether linkage (Deshielded).
-CH ₂ -COOH	3.62	Singlet	-	Benzylic methylene.
-CH ₂ - (Propyl)	1.75	Sextet	7.0	Central propyl methylene.
-CH ₃	1.01	Triplet	7.0	Terminal methyl.

Mass Spectrometry (ESI-) Transitions

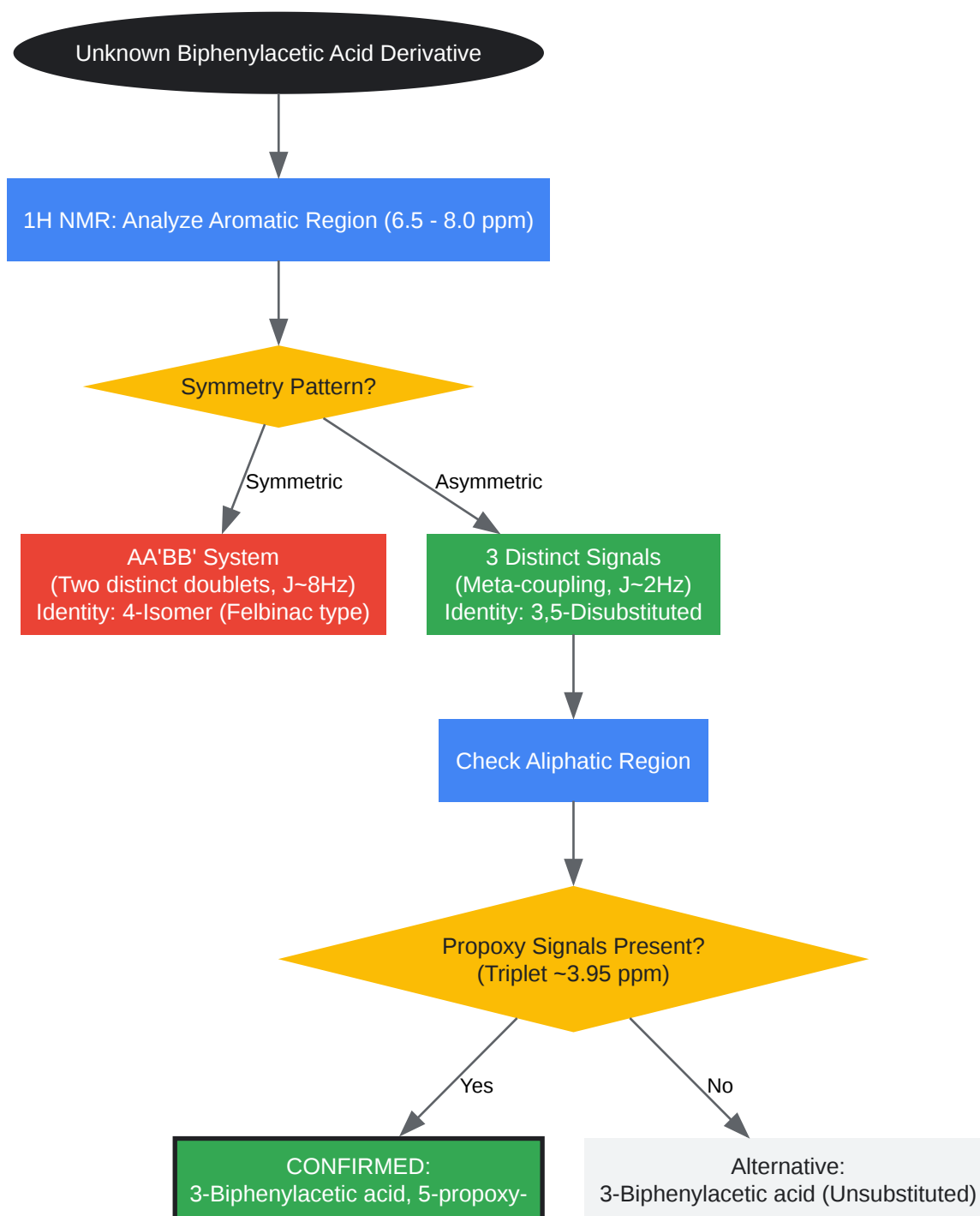
Parent Ion: 269.1 [M-H]⁻

Transition ()	Fragment Identity	Interpretation
269.1		Deprotonated Molecular Ion.
225.1		Decarboxylation (Standard Acid loss).
183.1		Diagnostic: Loss of Propyl chain (as propene) + CO ₂ .

Visualization of Analytical Logic

Diagram 1: Isomer Differentiation Workflow

This decision tree illustrates the logic flow for distinguishing the target from its common isomers using NMR splitting patterns.

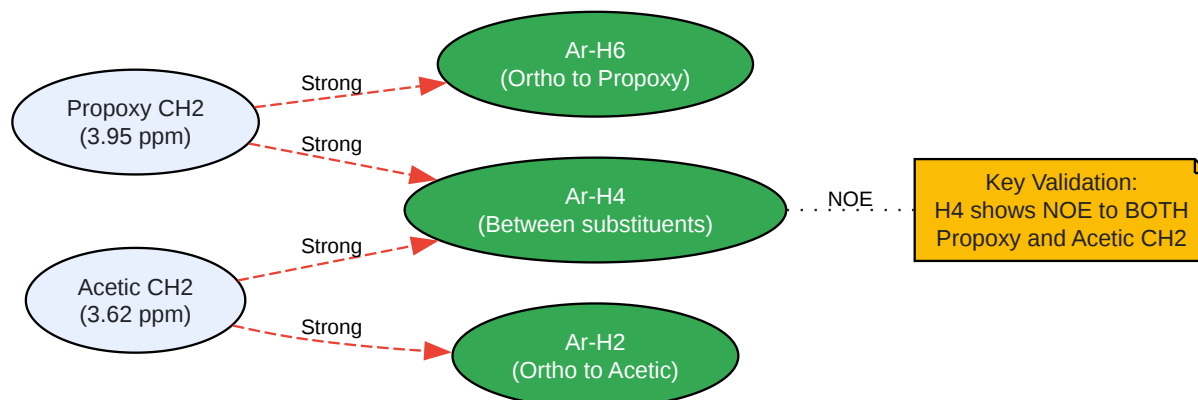


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Caption: Logical workflow for distinguishing the 1,3,5-substituted target from 1,4-substituted (Felbinac) and unsubstituted analogs using ¹H NMR splitting patterns.

Diagram 2: Structural Connectivity & NOE Correlations

This diagram visualizes the key Nuclear Overhauser Effect (NOE) correlations required to confirm the position of the propoxy group relative to the acetic acid tail.



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Caption: Critical NOE (Nuclear Overhauser Effect) correlations. The H4 proton serves as the "bridge" signal, showing spatial proximity to both the propoxy tail and the acetic acid methylene, confirming the 3,5-relationship.

References

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Sources

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- To cite this document: BenchChem. [Reference Spectral Guide: 3-Biphenylacetic acid, 5-propoxy-]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13950347/docs#reference-spectral-guide-3-biphenylacetic-acid-5-propoxy\]](https://www.benchchem.com/product/b13950347/docs#reference-spectral-guide-3-biphenylacetic-acid-5-propoxy)

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